

An In-depth Technical Guide to 4-Bromo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-2-thiophenecarboxaldehyde
Cat. No.:	B041693

[Get Quote](#)

CAS Number: 18791-75-8

This technical guide provides a comprehensive overview of **4-Bromo-2-thiophenecarboxaldehyde**, a pivotal heterocyclic building block in medicinal chemistry and materials science.^{[1][2]} It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key applications, and safety and handling information.

Physicochemical Properties

4-Bromo-2-thiophenecarboxaldehyde is an organosulfur compound that exists as an off-white or pale yellow solid at room temperature.^{[3][4]} Its structure, featuring a bromine atom and an aldehyde functional group on a thiophene ring, makes it a versatile intermediate for a variety of chemical transformations.^{[1][4]}

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	18791-75-8	
Molecular Formula	C ₅ H ₃ BrOS	[3]
Molecular Weight	191.05 g/mol	[5]
Appearance	Off-white to pale yellow solid/crystalline powder	[3][4]
Melting Point	44-46 °C	[3][6]
Boiling Point	114-115 °C at 11 mmHg	[3][6]
Density	1.770 g/cm ³ (estimate)	[3]
Flash Point	113 °C (235.4 °F) - closed cup	[6]
Storage Temperature	2-8°C	[6]
EC Number	242-577-3	[7]
Beilstein Registry Number	108455	

Spectroscopic Data

Structural elucidation and characterization of **4-Bromo-2-thiophenecarboxaldehyde** are typically performed using standard spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectra, are available from various commercial suppliers and databases such as Sigma-Aldrich and PubChem.[5]

- ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the proton and carbon framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectra, often obtained via techniques like Attenuated Total Reflectance (ATR-IR), reveal the presence of key functional groups, notably the aldehyde C=O and C-H stretches, as well as vibrations characteristic of the thiophene ring.[5]
- Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information for structural analysis.[5]

Experimental Protocols: Synthesis

4-Bromo-2-thiophenecarboxaldehyde is commonly synthesized via the electrophilic bromination of 2-thiophenecarboxaldehyde. The electron-rich nature of the thiophene ring facilitates this substitution, primarily at the 4-position.[4]

Method 1: Direct Bromination with Aluminum Trichloride Catalyst

This procedure involves the direct bromination of 2-thiophenecarboxaldehyde using bromine and a Lewis acid catalyst.

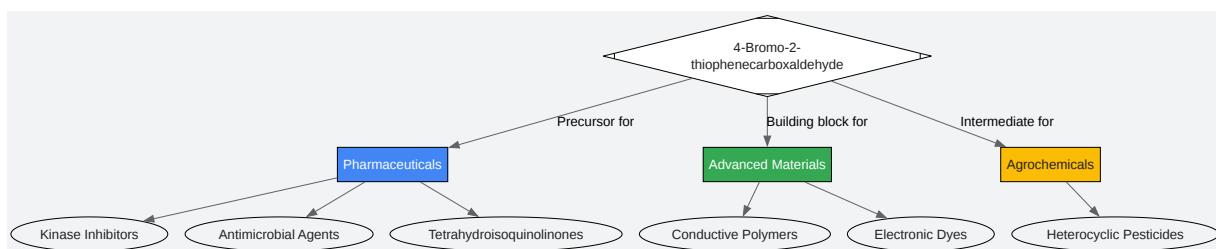
- Reactants: 2-Thiophenecarboxaldehyde, Bromine, Aluminum trichloride.
- Solvent: Dichloromethane.
- Procedure:
 - Dissolve 2-thiophenecarboxaldehyde in dichloromethane.
 - Add aluminum trichloride to the solution.
 - Slowly add a solution of bromine in dichloromethane to the reaction mixture.
 - Heat the mixture for approximately 3 hours.
 - Upon completion, quench the reaction and purify the product. This method has a reported yield of 95%.[8]

Method 2: Synthesis from 3-Bromothiophene

An alternative route starts from 3-bromothiophene.

- Reactants: 3-Bromothiophene, N,N-Dimethylformamide (DMF).[8]
- Procedure: This synthesis route involves the formylation of 3-bromothiophene, typically using a Vilsmeier-Haack type reaction or by metallation followed by quenching with DMF.

Below is a workflow diagram illustrating a general synthesis pathway.


Caption: Synthesis workflow for **4-Bromo-2-thiophenecarboxaldehyde**.

Applications in Research and Development

The versatile reactivity of **4-Bromo-2-thiophenecarboxaldehyde** makes it a valuable intermediate in various fields.[1][7] The presence of both a reactive aldehyde group and a bromine atom allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions.[1]

- **Pharmaceutical Synthesis:** It serves as a key building block for synthesizing biologically active molecules.[4] Notable applications include its use in the creation of tetrahydroisoquinolinones and 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole.[6][9][10] It is also employed in the development of kinase inhibitors and antimicrobial agents.[2][4]
- **Materials Science:** This compound is utilized in the synthesis of advanced polymers and dyes for electronic applications, contributing to the development of novel conductive organic materials.[1][4]
- **Agrochemicals:** It is used in the research and development of new heterocyclic pesticides.[4]

The diagram below illustrates the role of this compound as a key intermediate.

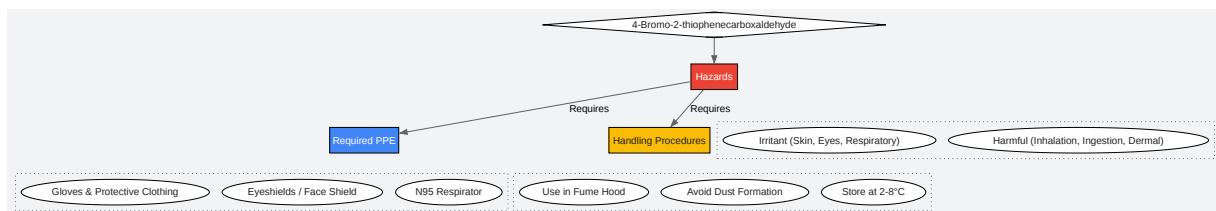
[Click to download full resolution via product page](#)

Caption: Application pathways of **4-Bromo-2-thiophenecarboxaldehyde**.

Safety and Handling

4-Bromo-2-thiophenecarboxaldehyde is classified as harmful and an irritant.[\[3\]](#)[\[7\]](#) Proper safety precautions must be observed during handling and storage.

Hazard Identification:


- H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[\[5\]](#)[\[7\]](#)
- H315: Causes skin irritation.[\[5\]](#)[\[7\]](#)
- H319: Causes serious eye irritation.[\[5\]](#)[\[7\]](#)
- H335: May cause respiratory irritation.[\[5\]](#)[\[7\]](#)

Recommended Safety Measures:

- Engineering Controls: Handle in a well-ventilated place, such as a fume hood.[\[11\]](#) Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[3\]](#)[\[12\]](#)
 - Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[\[3\]](#)[\[11\]](#)[\[12\]](#)
 - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if dust is generated or exposure limits are exceeded.[\[12\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[3\]](#) Do not breathe dust.[\[3\]](#) Prevent the formation of dust and aerosols.[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[\[6\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[\[12\]](#)
- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen halides, sulfur

oxides, and bromine.[\[12\]](#)

The logical relationship between hazards and protective measures is shown below.

[Click to download full resolution via product page](#)

Caption: Relationship between hazards and safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-thiophenecarboxaldehyde 90 18791-75-8 [sigmaaldrich.com]
- 7. 4-Bromo-2-thiophenecarboxaldehyde - High purity | EN [georganics.sk]
- 8. 4-Bromothiophene-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. alkalisci.com [alkalisci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-thiophenecarboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041693#4-bromo-2-thiophenecarboxaldehyde-cas-number-18791-75-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com